molecular formula C19H15N5O3 B3894937 N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3894937
M. Wt: 361.4 g/mol
InChI Key: DXSZWTCLAHLHGX-UPINRHINSA-N
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Description

N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C25H19N5O3 This compound is known for its unique structural features, which include a pyrazole ring, a nitrophenyl group, and a propenylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with (E,2E)-3-(2-nitrophenyl)-2-propenal. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group and the propenylidene linkage differentiates it from other similar compounds, potentially leading to unique applications and effects .

Properties

IUPAC Name

N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c25-19(17-13-16(21-22-17)14-7-2-1-3-8-14)23-20-12-6-10-15-9-4-5-11-18(15)24(26)27/h1-13H,(H,21,22)(H,23,25)/b10-6+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZWTCLAHLHGX-UPINRHINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
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N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
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N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
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N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

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